(3R,5S)-3-methyl-5-phenylmorpholine (3R,5S)-3-methyl-5-phenylmorpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15774487
InChI: InChI=1S/C11H15NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1
SMILES:
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol

(3R,5S)-3-methyl-5-phenylmorpholine

CAS No.:

Cat. No.: VC15774487

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

(3R,5S)-3-methyl-5-phenylmorpholine -

Specification

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
IUPAC Name (3R,5S)-3-methyl-5-phenylmorpholine
Standard InChI InChI=1S/C11H15NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1
Standard InChI Key CFYYZVBTTYROOE-MWLCHTKSSA-N
Isomeric SMILES C[C@@H]1COC[C@@H](N1)C2=CC=CC=C2
Canonical SMILES CC1COCC(N1)C2=CC=CC=C2

Introduction

Structural and Stereochemical Characteristics

(3R,5S)-3-Methyl-5-phenylmorpholine belongs to the morpholine class of heterocyclic organic compounds, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The compound’s distinct stereochemistry arises from its two chiral centers at positions 3 and 5 of the morpholine ring:

  • Position 3: A methyl group (-CH₃) in the R configuration.

  • Position 5: A phenyl group (-C₆H₅) in the S configuration.

This stereochemical arrangement significantly influences its molecular interactions, particularly in enantioselective synthesis and receptor binding. The hydrochloride salt form (3R,5S)-3-methyl-5-phenylmorpholine hydrochloride (CAS: 1811515-76-0) is more commonly documented in commercial and research contexts, with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol . The base compound’s molecular formula is C₁₁H₁₅NO, yielding a calculated molecular weight of 177.25 g/mol after accounting for the hydrochloride component .

Physicochemical Properties

Limited experimental data are available for the pure base compound, but inferences can be drawn from its hydrochloride salt and analogous morpholine derivatives:

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₅NO (base); C₁₁H₁₆ClNO (HCl)
Molecular Weight177.25 g/mol (base); 213.71 g/mol
AppearanceLikely crystalline solid (HCl salt)
SolubilityModerate solubility in polar solvents (e.g., water, ethanol) inferred from hydrochloride salt properties

The stereochemistry at positions 3 and 5 may enhance solubility in organic solvents compared to non-chiral analogs, a critical factor in its utility as a synthetic intermediate.

Applications in Research and Industry

Pharmaceutical Intermediates

Morpholine derivatives are pivotal in drug design due to their bioavailability and ability to modulate pharmacokinetics. The 3-methyl-5-phenyl substitution pattern in this compound suggests potential as:

  • A chiral ligand in asymmetric catalysis.

  • A building block for kinase inhibitors or G protein-coupled receptor (GPCR) modulators.

Material Science

The phenyl group’s aromaticity and the morpholine ring’s polarity may contribute to applications in liquid crystal or polymer design, though specific studies are lacking.

Research Gaps and Future Directions

  • Stereochemical Impact: Comparative studies of (3R,5S) vs. other stereoisomers could elucidate structure-activity relationships.

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, or neurological activity.

  • Process Optimization: Develop scalable synthetic routes to enable industrial adoption.

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